![molecular formula C15H25N5O5 B13679980 N2-[2-[Boc-(methyl)amino]ethyl]-6-methoxy-N2-methyl-5-nitropyridine-2,3-diamine](/img/structure/B13679980.png)
N2-[2-[Boc-(methyl)amino]ethyl]-6-methoxy-N2-methyl-5-nitropyridine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-[2-[Boc-(methyl)amino]ethyl]-6-methoxy-N2-methyl-5-nitropyridine-2,3-diamine is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a pyridine ring substituted with methoxy, nitro, and diamine groups, along with a Boc-protected aminoethyl side chain. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-[Boc-(methyl)amino]ethyl]-6-methoxy-N2-methyl-5-nitropyridine-2,3-diamine typically involves multiple steps, starting from commercially available precursors
-
Synthesis of the Pyridine Core: : The pyridine ring can be constructed using a variety of methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis. These methods involve the condensation of aldehydes, ketones, and ammonia or amines under acidic or basic conditions.
-
Introduction of Substituents: : The methoxy and nitro groups can be introduced through electrophilic aromatic substitution reactions. For example, nitration of the pyridine ring can be achieved using a mixture of concentrated nitric and sulfuric acids, while methoxylation can be done using methanol and a strong acid catalyst.
-
Attachment of the Boc-Protected Aminoethyl Group: : The Boc-protected aminoethyl group can be introduced through nucleophilic substitution reactions. This typically involves the reaction of the pyridine core with a Boc-protected aminoethyl halide (e.g., Boc-aminoethyl chloride) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N2-[2-[Boc-(methyl)amino]ethyl]-6-methoxy-N2-methyl-5-nitropyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The Boc-protected aminoethyl group can be deprotected using acids like trifluoroacetic acid, followed by substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA) for deprotection, followed by various electrophiles
Major Products Formed
Oxidation: Hydroxyl or carbonyl derivatives of the methoxy group
Reduction: Amino derivatives of the nitro group
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
N2-[2-[Boc-(methyl)amino]ethyl]-6-methoxy-N2-methyl-5-nitropyridine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N2-[2-[Boc-(methyl)amino]ethyl]-6-methoxy-N2-methyl-5-nitropyridine-2,3-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The presence of the nitro and methoxy groups can also influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N2-[2-[Boc-(methyl)amino]ethyl]-6-methoxy-N2-methyl-5-nitropyridine-2,3-diamine
- This compound
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The Boc-protected aminoethyl group provides a handle for further functionalization, while the methoxy and nitro groups offer opportunities for redox chemistry and bioactivity.
Propriétés
Formule moléculaire |
C15H25N5O5 |
|---|---|
Poids moléculaire |
355.39 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(3-amino-6-methoxy-5-nitropyridin-2-yl)-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H25N5O5/c1-15(2,3)25-14(21)19(5)8-7-18(4)12-10(16)9-11(20(22)23)13(17-12)24-6/h9H,7-8,16H2,1-6H3 |
Clé InChI |
UYURPHXXRDCDGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCN(C)C1=NC(=C(C=C1N)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


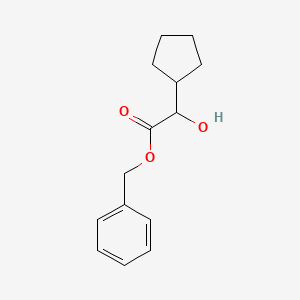
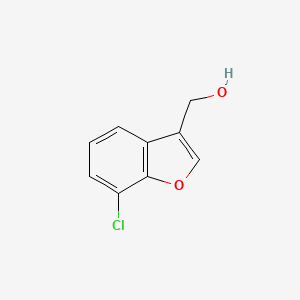
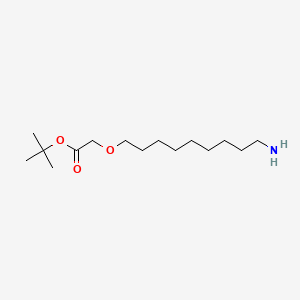
![methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B13679915.png)
![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13679916.png)



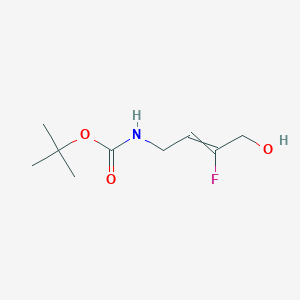
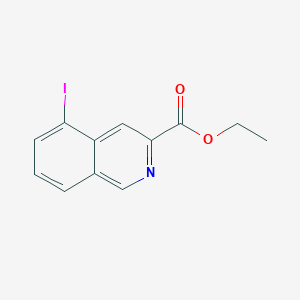
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid](/img/structure/B13679963.png)
![3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13679964.png)

methanone](/img/structure/B13679975.png)
